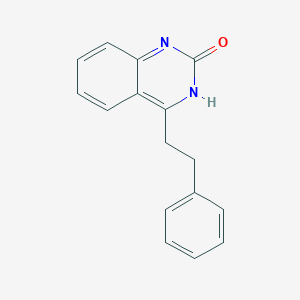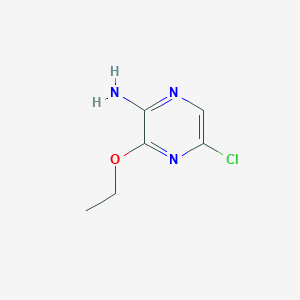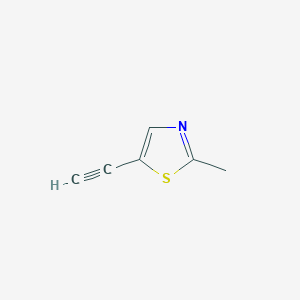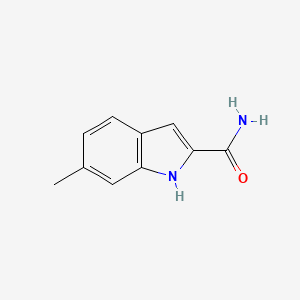
Methyl 3-bromo-4-((2-hydroxyethyl)(methyl)amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-bromo-4-((2-hydroxyethyl)(methyl)amino)benzoate is an organic compound with the molecular formula C11H14BrNO3 It is a derivative of benzoic acid and contains a bromine atom, a hydroxyethyl group, and a methylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-4-((2-hydroxyethyl)(methyl)amino)benzoate typically involves multiple stepsThe reaction conditions often require the use of solvents such as dichloromethane and catalysts like palladium to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-bromo-4-((2-hydroxyethyl)(methyl)amino)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium iodide in acetone.
Oxidation Reactions: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution: Sodium iodide in acetone.
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium catalyst.
Major Products
Substitution: Formation of iodinated derivatives.
Oxidation: Conversion to carboxylic acids.
Reduction: Formation of amines.
Applications De Recherche Scientifique
Methyl 3-bromo-4-((2-hydroxyethyl)(methyl)amino)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential as a drug intermediate in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 3-bromo-4-((2-hydroxyethyl)(methyl)amino)benzoate involves its interaction with specific molecular targets. The bromine atom and the hydroxyethyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activities and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-(bromomethyl)benzoate: Similar structure but lacks the hydroxyethyl and methylamino groups.
Methyl 3-(bromomethyl)benzoate: Similar structure but lacks the hydroxyethyl and methylamino groups.
Uniqueness
Methyl 3-bromo-4-((2-hydroxyethyl)(methyl)amino)benzoate is unique due to the presence of both the hydroxyethyl and methylamino groups, which confer distinct chemical properties and reactivity. These functional groups enable the compound to participate in a wider range of chemical reactions and interactions compared to its simpler analogs.
Propriétés
Numéro CAS |
1131594-33-6 |
|---|---|
Formule moléculaire |
C11H14BrNO3 |
Poids moléculaire |
288.14 g/mol |
Nom IUPAC |
methyl 3-bromo-4-[2-hydroxyethyl(methyl)amino]benzoate |
InChI |
InChI=1S/C11H14BrNO3/c1-13(5-6-14)10-4-3-8(7-9(10)12)11(15)16-2/h3-4,7,14H,5-6H2,1-2H3 |
Clé InChI |
QDVIRDKFUBZOQH-UHFFFAOYSA-N |
SMILES canonique |
CN(CCO)C1=C(C=C(C=C1)C(=O)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-2,5-diazabicyclo[4.2.0]octane](/img/structure/B11924735.png)



![8-(Piperidin-1-yl)-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B11924753.png)






![7-Chloroimidazo[1,2-a]pyrimidin-5(6H)-one](/img/structure/B11924784.png)

